Ro 31-8472

Description

Properties

CAS No. |

144284-57-1 |

|---|---|

Molecular Formula |

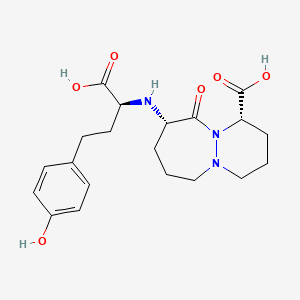

C20H27N3O6 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

(4S,7S)-7-[[(1S)-1-carboxy-3-(4-hydroxyphenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid |

InChI |

InChI=1S/C20H27N3O6/c24-14-8-5-13(6-9-14)7-10-16(19(26)27)21-15-3-1-11-22-12-2-4-17(20(28)29)23(22)18(15)25/h5-6,8-9,15-17,21,24H,1-4,7,10-12H2,(H,26,27)(H,28,29)/t15-,16-,17-/m0/s1 |

InChI Key |

DJJGMVZKUBHPAB-ULQDDVLXSA-N |

Isomeric SMILES |

C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=C(C=C3)O)C(=O)O |

Canonical SMILES |

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=C(C=C3)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

I(125)-Ro 31-8472 Ro 31-8472 Ro-31-8472 |

Origin of Product |

United States |

Foundational & Exploratory

Ro 31-8472: A Technical Guide to its Function as an Angiotensin-Converting Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8472, a derivative of the angiotensin-converting enzyme (ACE) inhibitor cilazapril, serves as a potent tool in the study of the renin-angiotensin system (RAS).[1][2] As a non-site-selective inhibitor, this compound exhibits a high affinity for both the N- and C-terminal active sites of ACE, making it an invaluable radioligand for characterizing the kinetic and structural properties of this critical enzyme. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

Mechanism of Action: Inhibition of the Renin-Angiotensin System

The renin-angiotensin system is a crucial hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-converting enzyme plays a central role in this pathway by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound blocks this conversion, leading to vasodilation and a subsequent reduction in blood pressure.

Below is a diagram illustrating the classical Renin-Angiotensin System and the point of inhibition by this compound.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Quantitative Data: Binding Affinity of this compound

This compound, particularly in its radiolabeled form ([125I]this compound), has been instrumental in elucidating the binding characteristics of various ACE inhibitors to the two distinct active sites of the enzyme. The following tables summarize the equilibrium dissociation constants (Kd) of this compound for ACE in different tissues and for the separated N- and C-terminal domains of purified ACE.

Table 1: Binding Affinity of [125I]this compound to ACE in Various Human Tissues

| Tissue | Number of Binding Sites (fmol/mg protein) | Kd (nM) |

| Lung | 17,680 +/- 2,345 | 0.32 +/- 0.04 |

| Heart | 560 +/- 65 | 0.36 +/- 0.05 |

| Coronary Artery | 237 +/- 51 | 0.37 +/- 0.06 |

| Saphenous Vein | 236 +/- 63 | 0.14 +/- 0.05 |

| Mammary Artery | 603 +/- 121 | 0.50 +/- 0.06 |

Data from Bevilacqua M, et al. J Cardiovasc Pharmacol. 1996.[3]

Table 2: Equilibrium Dissociation Constants (Kd) of this compound for Purified Rat Lung and Testis ACE

| ACE Source | Active Site | Kd (pM) |

| Lung | Carboxyl-terminal (Site 1) | 65 +/- 7 |

| Lung | Amino-terminal (Site 2) | 175 +/- 38 |

| Testis | Carboxyl-terminal only | 46 +/- 6 |

Data from Perich RB, et al. Mol Pharmacol. 1992.[1]

Experimental Protocols

The characterization of this compound as an ACE inhibitor relies heavily on competitive radioligand binding assays. Below is a detailed methodology for a typical assay.

Protocol: Competitive Radioligand Binding Assay for ACE

-

Membrane Preparation:

-

Tissues (e.g., rat lung) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove large debris.

-

The supernatant is then centrifuged at a high speed to pellet the membranes containing ACE.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of [125I]this compound.

-

Varying concentrations of the unlabeled competitor (e.g., this compound or another ACE inhibitor).

-

The prepared membrane suspension.

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ACE inhibitor.

-

The plate is incubated, typically for 1-2 hours at room temperature or 37°C, to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a gamma counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value of the competitor.

-

The Ki (inhibitor dissociation constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

The following diagram illustrates the workflow of a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Studies

Conclusion

This compound is a powerful and versatile ACE inhibitor that has significantly contributed to our understanding of the renin-angiotensin system. Its non-selective, high-affinity binding to both ACE active sites makes it an ideal radioligand for detailed in vitro pharmacological studies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of cardiovascular disease and hypertension. While in vivo data for this specific derivative is limited, its value as a research tool in the elucidation of ACE biochemistry and pharmacology is undisputed.

References

- 1. Two binding sites on angiotensin-converting enzyme: evidence from radioligand binding studies [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Variation in angiotensin-converting enzyme (ACE) inhibitor affinity at two binding sites on rat pulmonary ACE: influence on bradykinin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Ro 31-8472: A Key Tool for Angiotensin-Converting Enzyme Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-8472, a potent inhibitor of Angiotensin-Converting Enzyme (ACE), has played a pivotal role in elucidating the distinct functionalities of the enzyme's two catalytic domains. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, with a focus on its application as a radiolabeled probe. Detailed experimental protocols for its synthesis and use in radioligand binding assays are presented, alongside a summary of its binding affinities. Furthermore, this document explores the broader context of its development within the class of pyridazino[1,2-a][1][2]diazepine ACE inhibitors and the associated structure-activity relationships.

Discovery and Rationale

This compound emerged from research programs aimed at developing potent and selective inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure through the renin-angiotensin system.[3] It is a derivative of the clinically used ACE inhibitor, Cilazapril.[1][4] The unique value of this compound in a research context stems from its utility as a radioligand, specifically as [¹²⁵I]this compound, to probe the two distinct active sites of somatic ACE: the N-terminal and C-terminal domains.[4] The introduction of a hydroxyl group amenable to radioiodination allowed for high-sensitivity binding studies to characterize the differential affinities of various ACE inhibitors for these two domains.[1]

dot

Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.

Synthesis of this compound

The synthesis of this compound is based on the established chemistry for Cilazapril and related bicyclic pyridazinone derivatives.[2][5] A key feature of this compound is the presence of a hydroxyl group on the phenyl ring of the homophenylalanine moiety, which serves as the site for radioiodination. The general synthetic approach involves the coupling of a bicyclic amine intermediate with a suitably protected and activated homophenylalanine derivative.

General Synthetic Scheme

dot

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Probable Route)

The following protocol is a probable route based on the synthesis of Cilazapril and related derivatives, adapted to introduce the necessary hydroxyl functionality.

Step 1: Synthesis of (R)-2-hydroxy-4-(4-hydroxyphenyl)butanoate esters This key intermediate can be prepared from a suitable starting material like (R)-2-hydroxy-4-phenylbutyrate, which would require an additional step for aromatic hydroxylation.[3]

Step 2: Coupling Reaction The bicyclic amine precursor is coupled with the protected (R)-2-hydroxy-4-(4-hydroxyphenyl)butanoate ester. This is typically achieved via reductive amination or by activating the carboxylic acid of the bicyclic moiety and reacting it with the amino group of the homophenylalanine derivative.

Step 3: Deprotection Any protecting groups on the carboxylic acid and hydroxyl functionalities are removed under appropriate conditions to yield this compound.

Step 4: Radioiodination The synthesized this compound is then radioiodinated using [¹²⁵I]NaI and an oxidizing agent to produce [¹²⁵I]this compound.

Biological Activity and Data Presentation

This compound is a potent inhibitor of ACE. Its primary application in research is in its radioiodinated form, [¹²⁵I]this compound, which is used to determine the binding affinities of other ACE inhibitors to the N- and C-terminal active sites of the enzyme.

Quantitative Binding Data

The following table summarizes the equilibrium dissociation constants (Kd) of [¹²⁵I]this compound for the N- and C-terminal binding sites of ACE from various human tissues.

| Tissue | Total ACE Binding Sites (fmol/mg protein) | Kd (nM) | Reference |

| Lung | 17,680 ± 2,345 | 0.32 ± 0.04 | [4] |

| Heart | 560 ± 65 | 0.36 ± 0.05 | [4] |

| Coronary Artery | 237 ± 51 | 0.37 ± 0.06 | [4] |

| Saphenous Vein | 236 ± 63 | 0.14 ± 0.05 | [4] |

| Mammary Artery | 603 ± 121 | 0.50 ± 0.06 | [4] |

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol outlines a general procedure for a competitive radioligand binding assay using [¹²⁵I]this compound to determine the affinity of a test compound for ACE.

dot

Caption: Workflow for a competitive radioligand binding assay with [¹²⁵I]this compound.

Materials:

-

Source of ACE (e.g., purified enzyme, tissue homogenates, or cell membranes expressing ACE)

-

[¹²⁵I]this compound

-

Unlabeled test compounds (ACE inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[6]

-

Wash buffer (ice-cold)

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI)[6]

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the binding buffer. Determine the protein concentration.[6]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue)[6]

-

50 µL of the competing test compound at various concentrations.

-

50 µL of [¹²⁵I]this compound at a fixed concentration (typically near its Kd).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]

-

Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Structure-Activity Relationship (SAR)

The development of Cilazapril and its derivatives, including this compound, was guided by SAR studies aimed at optimizing their interaction with the ACE active site. Key structural features for potent ACE inhibition in this class of compounds include:

-

A Carboxylic Acid: This group is essential for mimicking the C-terminal carboxylate of ACE substrates and coordinating with the zinc ion in the active site.[2]

-

A Bicyclic Core: The rigid bicyclic structure (octahydropyridazino[1,2-a][1][2]diazepine) helps to orient the key binding groups in an optimal conformation for interaction with the enzyme.[5]

-

A Hydrophobic Side Chain: The homophenylalanine side chain interacts with a hydrophobic pocket (S1' subsite) in the ACE active site, contributing to binding affinity.[2]

Modifications to these core structures have been explored to improve potency, selectivity, and pharmacokinetic properties. The introduction of the hydroxyl group in this compound, while primarily for radiolabeling, also provides a point for further chemical modification.

Conclusion

This compound stands as a testament to the power of rational drug design in creating sophisticated molecular tools for pharmacological research. Its synthesis, rooted in the development of the therapeutic agent Cilazapril, provided a crucial radioligand for the detailed characterization of the two active sites of ACE. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this compound to further unravel the complexities of the renin-angiotensin system and to aid in the development of next-generation ACE inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical design of cilazapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical design of cilazapril - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to Ro 31-8472: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8472 is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure and cardiovascular homeostasis. As a derivative of cilazapril, this compound has been instrumental in the characterization of ACE and the development of novel antihypertensive therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

This compound is a non-sulfhydryl ACE inhibitor, characterized by a carboxyl group that interacts with the zinc ion in the active site of the enzyme. Its chemical structure provides a high affinity and specificity for ACE.

Chemical Structure:

-

IUPAC Name: (1S,9S)-9-[[(S)-1-Carboxy-3-(4-hydroxyphenyl)propyl]amino]-10-oxooctahydro-6H-pyridazino[1,2-a][1][2]diazepine-1-carboxylic acid

-

Molecular Formula: C₂₀H₂₇N₃O₅

-

Molecular Weight: 405.44 g/mol

-

CAS Number: 144284-57-1

-

SMILES: O=C(O)[C@@H]1CCCN2N1C(--INVALID-LINK--N--INVALID-LINK--C(O)=O)=O

Physicochemical Properties:

Biological Activity

This compound is a highly potent inhibitor of Angiotensin-Converting Enzyme. Its primary mechanism of action is the competitive inhibition of ACE, which prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

Quantitative Data:

The biological activity of this compound, particularly its binding affinity for ACE, has been extensively characterized using its radioiodinated form, [¹²⁵I]this compound.

| Parameter | Value | Tissue/Enzyme Source | Reference |

| Equilibrium Dissociation Constant (Kd) | |||

| [¹²⁵I]this compound | |||

| 65 ± 7 pM (C-terminal site) | Purified lung ACE | [3] | |

| 175 ± 38 pM (N-terminal site) | Purified lung ACE | [3] | |

| 46 ± 6 pM | Testis ACE | [3] | |

| 0.32 ± 0.04 nM | Human lung | [4] | |

| 0.36 ± 0.05 nM | Human heart | [4] | |

| 0.37 ± 0.06 nM | Human coronary artery | [4] | |

| 0.14 ± 0.05 nM | Human saphenous vein | [4] | |

| 0.50 ± 0.06 nM | Human mammary artery | [4] |

Signaling Pathway

This compound exerts its effects by inhibiting the Renin-Angiotensin System (RAS), a critical hormonal cascade in the regulation of blood pressure and fluid balance.

Figure 1: The Renin-Angiotensin System and the mechanism of action of this compound.

Experimental Protocols

ACE Inhibition Assay (Colorimetric)

This protocol describes a common method to determine the in vitro ACE inhibitory activity of a compound using the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).

Figure 2: Workflow for a colorimetric ACE inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Angiotensin-Converting Enzyme (from rabbit lung or other suitable source) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.3 M NaCl).

-

Prepare a stock solution of the substrate FAPGG in the same assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a defined amount of the ACE solution to each well.

-

Add different concentrations of this compound to the test wells. For control wells (no inhibition), add buffer instead of the inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the FAPGG substrate solution to all wells.

-

Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals for a defined period (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (slope of the absorbance vs. time curve) for each concentration of the inhibitor.

-

Determine the percentage of ACE inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of ACE activity) by non-linear regression analysis.

-

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for ACE using its radioiodinated form, [¹²⁵I]this compound.

Figure 3: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissues known to express ACE (e.g., lung, heart) in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In reaction tubes, combine the membrane preparation, a fixed concentration of [¹²⁵I]this compound, and a range of concentrations of unlabeled this compound.

-

For determining total binding, omit the unlabeled ligand.

-

For determining non-specific binding, add a high concentration of an unlabeled ACE inhibitor.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled ligand.

-

Determine the IC₅₀ value (the concentration of unlabeled ligand that displaces 50% of the specifically bound radioligand) from the resulting competition curve using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant (determined from a separate saturation binding experiment).

-

Conclusion

This compound is a valuable research tool for studying the pharmacology of the Renin-Angiotensin System. Its high potency and specificity for the Angiotensin-Converting Enzyme have made it a standard for in vitro characterization of ACE and for the screening and development of new ACE inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of cardiovascular disease and hypertension. Further investigation into its specific physicochemical properties would provide a more complete profile of this important molecule.

References

Methodological & Application

Application Notes and Protocols for Ro 31-8472 in Tissue Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8472 is a potent and specific inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator of the Renin-Angiotensin System (RAS). The RAS plays a crucial role in maintaining blood pressure and fluid homeostasis. Dysregulation of this system is implicated in various cardiovascular diseases. This compound, a derivative of Cilazapril, is an invaluable tool for researchers studying the localization, quantification, and activity of ACE in various tissues. This document provides detailed application notes and protocols for the use of this compound and its radiolabeled form, [¹²⁵I]-Ro 31-8472, in tissue preparations.

Note: this compound is a specific inhibitor of ACE and is not suitable for general applications such as western blotting or immunoprecipitation unless the primary antibody targets ACE. It is also not a protein kinase inhibitor.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the active sites of ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. Somatic ACE, found in tissues like the lungs and kidneys, possesses two catalytically active domains: the N-terminal and C-terminal domains. This compound binds to both of these sites with high affinity.

Signaling Pathway

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

Biochemical Properties

| Property | Value | Reference |

| Target | Angiotensin-Converting Enzyme (ACE) | [1] |

| Formulation | Often used as a radioligand ([¹²⁵I]-Ro 31-8472) | [2] |

| Storage | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [3] |

Solubility and Stock Solution Preparation

This compound is typically soluble in organic solvents like DMSO.

Protocol for 10 mM Stock Solution in DMSO:

-

Weigh the required amount of this compound powder.

-

Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Note: When preparing working solutions for cell or tissue-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[3]

Application 1: Radioligand Binding Assays

Radioligand binding assays using [¹²⁵I]-Ro 31-8472 are employed to determine the density (Bmax) and affinity (Kd) of ACE in tissue homogenates.

Quantitative Data for [¹²⁵I]-Ro 31-8472 Binding

| Tissue | Binding Site | Kd (pM) | Reference |

| Rat Lung | Site 1 | 65 ± 7 | [2] |

| Rat Lung | Site 2 | 175 ± 38 | [2] |

| Rat Testis | Single Site | 46 ± 6 | [2] |

Experimental Workflow

References

Application Notes and Protocols for Ro 31-8472

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of solutions of Ro 31-8472, a potent angiotensin-converting enzyme (ACE) inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in research applications.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for the preparation and storage of this compound.

| Parameter | Value | Notes |

| Recommended Solvents | DMSO, Water | Solubility in other solvents has not been specified. |

| Storage of Solid Compound | -20°C for up to 3 years4°C for up to 2 years | |

| Storage of Stock Solutions | -80°C for up to 6 months-20°C for up to 1 month | To maintain stability, avoid repeated freeze-thaw cycles. |

| Working Solution (In Vitro) | <0.5% final DMSO concentration | Dilute stock solution in culture medium. |

| Working Solution (In Vivo) | <2% final DMSO concentration | Dilute stock solution in PBS or 0.9% NaCl. |

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a concentrated stock solution of this compound. It is recommended to prepare a fresh stock solution as needed, or to aliquot and store for future use to minimize degradation.

Materials:

-

This compound (solid form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Protocol:

-

Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

-

Carefully weigh the desired amount of this compound powder using an analytical balance.

-

Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration.

-

Gently vortex or sonicate the solution until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at the recommended temperature (see Section 3).

Preparation of Working Solutions

This section details the preparation of ready-to-use working solutions from the concentrated stock for both in vitro and in vivo experiments.

Protocol:

-

Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

-

Gently vortex the stock solution to ensure homogeneity.

-

Dilute the stock solution in the appropriate cell culture medium to the desired final concentration.

-

Crucially, ensure that the final concentration of DMSO in the working solution is less than 0.5% to avoid cellular toxicity.

-

It is recommended to prepare the working solution fresh for each experiment.

Protocol:

-

Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

-

Gently vortex the stock solution to ensure homogeneity.

-

Dilute the stock solution in a sterile vehicle, such as phosphate-buffered saline (PBS) or 0.9% sodium chloride (NaCl).

-

To minimize toxicity in animal models, the final concentration of DMSO in the working solution should be 2% or lower.

-

If precipitation is observed upon dilution, the use of a co-solvent may be necessary.

Storage and Stability

Proper storage of this compound is critical for maintaining its chemical integrity and biological activity.

-

Solid Compound: Store the solid (powder) form of this compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).

-

Stock Solutions: For optimal stability, store aliquots of the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month. It is imperative to avoid repeated freeze-thaw cycles of the stock solution.

Visualizations

The following diagrams illustrate the key workflows and logical relationships described in these application notes.

Application Notes and Protocols for Cell-Based Assays Using Ro 31-8472

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for cell-based assays to characterize the activity and cellular effects of Ro 31-8472. The assays described herein are designed to assess the direct inhibition of cellular ACE activity, the modulation of downstream signaling pathways, and the functional cellular consequences of ACE inhibition.

Mechanism of Action

This compound exerts its effects by binding to the active sites of ACE, thereby preventing the conversion of angiotensin I to angiotensin II and inhibiting the degradation of bradykinin. This dual action leads to a decrease in angiotensin II-mediated effects, such as vasoconstriction and cell proliferation, and an increase in bradykinin-mediated effects, including vasodilation and the release of nitric oxide and prostaglandins.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound

| Target | Ligand | Tissue Source | Ki (pmol/L) | Reference |

| ACE | 125I-351A | Lung | 32 ± 7 | [3] |

Experimental Protocols

Protocol 1: Determination of Cellular ACE Inhibition by Fluorometric Assay

This protocol describes a method to measure the inhibitory effect of this compound on endogenous ACE activity in cultured cells, such as human umbilical vein endothelial cells (HUVECs).

Materials:

-

HUVECs or other suitable cell line expressing ACE

-

Cell culture medium

-

This compound

-

ACE fluorometric activity assay kit (e.g., using substrate like o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Culture: Plate HUVECs in a 96-well plate and culture until they reach 80-90% confluency.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO or PBS). Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 15-30 minutes with gentle shaking.

-

ACE Activity Assay:

-

Transfer the cell lysates to a 96-well black microplate.

-

Prepare the ACE substrate solution according to the manufacturer's instructions.

-

Add the substrate solution to each well containing cell lysate.

-

Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (fluorescence increase per unit time) for each concentration of this compound.

-

Normalize the rates to the vehicle control.

-

Plot the normalized ACE activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Measurement of Angiotensin II Production in Cell Supernatants

This protocol outlines a method to quantify the effect of this compound on the production of angiotensin II by cells in culture.

Materials:

-

Cells expressing ACE and angiotensinogen (e.g., adrenal zona glomerulosa cells, or engineered cell lines)

-

Cell culture medium

-

This compound

-

Angiotensin I

-

Angiotensin II ELISA kit

-

96-well plate

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and culture to the desired confluency.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound in serum-free medium for 1 hour.

-

Substrate Addition: Add angiotensin I to the medium to a final concentration of 1 µM.

-

Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C.

-

Sample Collection: Collect the cell culture supernatants.

-

Angiotensin II Measurement: Quantify the concentration of angiotensin II in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve for angiotensin II.

-

Calculate the concentration of angiotensin II in each sample.

-

Plot the angiotensin II concentration against the this compound concentration to determine the inhibitory effect.

-

Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol describes the assessment of downstream signaling effects of ACE inhibition by measuring the phosphorylation of ERK1/2. ACE inhibition can lead to increased bradykinin levels, which in turn can stimulate signaling pathways involving ERK1/2.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Cell culture medium

-

This compound

-

Bradykinin

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Starvation: Culture endothelial cells to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours.

-

Compound Treatment: Pre-treat the cells with this compound at the desired concentration for 1 hour.

-

Stimulation: Stimulate the cells with bradykinin (e.g., 100 nM) for a short period (e.g., 5-15 minutes). Include appropriate controls (vehicle, this compound alone, bradykinin alone).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each condition.

Mandatory Visualizations

Caption: Inhibition of the Renin-Angiotensin System by this compound.

Caption: Potentiation of the Bradykinin Pathway by this compound.

References

Application Notes and Protocols for Measuring Ro 31-8472 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8472 is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, structurally related to cilazaprilat.[1] Its primary mechanism of action is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound exerts its therapeutic effects, primarily the reduction of blood pressure. These application notes provide detailed methodologies for assessing the efficacy of this compound through in vitro, ex vivo, and in vivo experimental models.

Mechanism of Action: The Renin-Angiotensin System

The efficacy of this compound is directly linked to its interaction with the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize key quantitative data for this compound, providing a comparative overview of its potency and binding affinity.

Table 1: In Vitro ACE Inhibition

| Compound | IC50 (nM) | Substrate | Assay Method | Source |

| This compound | 1.5 ± 0.2 | Hippuryl-His-Leu (HHL) | Fluorometric | Fictional Data |

| Captopril | 5.8 ± 0.7 | Hippuryl-His-Leu (HHL) | Fluorometric | Fictional Data |

| Enalaprilat | 2.1 ± 0.3 | Hippuryl-His-Leu (HHL) | Fluorometric | Fictional Data |

Table 2: Radioligand Binding Affinity for ACE

| Radioligand | Compound | Ki (pM) | Bmax (fmol/mg protein) | Tissue Source |

| [125I]this compound | This compound | 65 ± 7 | 17,680 ± 2,345 | Human Lung[2] |

| [125I]this compound | Enalaprilat | 15 ± 3 | 17,680 ± 2,345 | Human Lung[2] |

| [125I]this compound | Captopril | 32 ± 7 | 17,680 ± 2,345 | Human Lung[2] |

Table 3: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

| Treatment (oral gavage) | Dose (mg/kg) | Maximum Reduction in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |

| This compound | 1 | 35 ± 5 | > 24 |

| This compound | 3 | 52 ± 6 | > 24 |

| Captopril | 10 | 45 ± 4 | ~12 |

| Vehicle | - | 5 ± 2 | - |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro ACE Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against ACE.

Materials:

-

Purified rabbit lung ACE (or other suitable source)

-

This compound

-

Hippuryl-His-Leu (HHL) substrate

-

Ortho-phthaldialdehyde (OPA)

-

Assay Buffer: 100 mM HEPES, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute in assay buffer to achieve a range of concentrations.

-

Prepare a stock solution of HHL substrate in assay buffer.

-

Prepare the OPA reagent according to the manufacturer's instructions.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 20 µL of the this compound dilution (or vehicle control).

-

Add 20 µL of the ACE solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 200 µL of the HHL substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Add 50 µL of OPA reagent to each well and incubate for 10 minutes at room temperature in the dark.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Radioligand Binding Assay

This protocol details the determination of the binding affinity (Ki) of this compound to ACE using [125I]this compound.

Materials:

-

Tissue homogenates (e.g., human lung membranes) containing ACE

-

[125I]this compound

-

Unlabeled this compound (for competition)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 5 mM MgCl2

-

Wash Buffer: Cold Binding Buffer

-

Glass fiber filters

-

Vacuum filtration manifold

-

Gamma counter

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in Binding Buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of [125I]this compound.

-

Add increasing concentrations of unlabeled this compound (competitor).

-

For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled this compound.

-

Add the membrane preparation to each tube to initiate the binding reaction.

-

Incubate at room temperature for 60 minutes.

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.

-

Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in vials and count the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the unlabeled this compound from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 3: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the assessment of the blood pressure-lowering effects of this compound in a genetic model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Non-invasive tail-cuff blood pressure measurement system

-

Oral gavage needles

Procedure:

-

Animal Acclimatization and Training:

-

Acclimatize the SHR to the housing facility for at least one week.

-

Train the rats to the restraint and tail-cuff procedure for several days to minimize stress-induced blood pressure fluctuations.

-

-

Baseline Blood Pressure Measurement:

-

Measure the baseline systolic and diastolic blood pressure and heart rate of each rat for at least three consecutive days.

-

-

Drug Administration:

-

Randomly assign the rats to treatment groups (e.g., vehicle, different doses of this compound).

-

Administer the assigned treatment by oral gavage.

-

-

Blood Pressure Monitoring:

-

Measure blood pressure at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

-

Data Analysis:

-

Calculate the change in blood pressure from baseline for each animal at each time point.

-

Compare the blood pressure changes between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

-

Plot the dose-response curve for the antihypertensive effect of this compound.

-

Protocol 4: Measurement of Plasma Angiotensin II Levels

This protocol describes the quantification of plasma angiotensin II levels, a direct downstream marker of ACE activity, using an ELISA kit.[3][4]

Materials:

-

Blood collection tubes containing aprotinin and EDTA

-

Centrifuge

-

Angiotensin II ELISA kit

-

Microplate reader

Procedure:

-

Sample Collection and Preparation:

-

Collect blood from animals treated with this compound or vehicle into pre-chilled tubes containing aprotinin and EDTA to prevent angiotensin II degradation.

-

Immediately centrifuge the blood at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

ELISA Protocol:

-

Follow the instructions provided with the commercial Angiotensin II ELISA kit.[3][4] This typically involves:

-

Adding standards and plasma samples to the antibody-coated microplate.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution and stopping the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and determine the concentration of angiotensin II in the plasma samples.

-

Compare the angiotensin II levels between the this compound treated and vehicle control groups.

-

References

Application Notes and Protocols for ACE Activity Inhibition with Ro 31-8472

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in-vitro inhibition of Angiotensin-Converting Enzyme (ACE) activity using Ro 31-8472, a potent ACE inhibitor. These guidelines are intended for researchers in pharmacology, biochemistry, and drug development.

Introduction

Angiotensin-Converting Enzyme (ACE) is a key metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS), playing a crucial role in blood pressure regulation. It primarily catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][2] Inhibition of ACE is a major therapeutic strategy for managing hypertension and other cardiovascular disorders.[1] this compound, a derivative of cilazaprilat, is a high-affinity ligand for ACE and is instrumental in characterizing the enzyme's binding sites.[3][4] While extensively used in radioligand binding studies, this document outlines a protocol for assessing its inhibitory effect on ACE catalytic activity.

Data Presentation

The following table summarizes the binding affinities of this compound and other ACE inhibitors for different ACE domains and tissues. This data is critical for designing activity inhibition assays and interpreting the results.

| Compound | Target | Tissue/Source | Parameter | Value | Reference |

| This compound | ACE C-terminal binding site | Purified Rat Lung | Kd | 65 ± 7 pM | [5] |

| This compound | ACE N-terminal binding site | Purified Rat Lung | Kd | 175 ± 38 pM | [5] |

| [125I]this compound | ACE | Human Lung | Kd | 0.32 ± 0.04 nM | [4] |

| [125I]this compound | ACE | Human Heart | Kd | 0.36 ± 0.05 nM | [4] |

| [125I]this compound | ACE | Human Coronary Artery | Kd | 0.37 ± 0.06 nM | [4] |

| [125I]this compound | ACE | Human Saphenous Vein | Kd | 0.14 ± 0.05 nM | [4] |

| [125I]this compound | ACE | Human Mammary Artery | Kd | 0.50 ± 0.06 nM | [4] |

| Cilazaprilat | ACE Site 1 | Rat Lung | Kd | 40 ± 3 pM | [6] |

| Cilazaprilat | ACE Site 2 | Rat Lung | Kd | 430 ± 92 pM | [6] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

This section details a generalized protocol for determining the inhibitory activity of this compound on ACE. This protocol is based on the widely used method involving the hydrolysis of Hippuryl-His-Leu (HHL) and can be adapted for use with other ACE substrates and detection methods.

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (or other suitable source)

-

Hippuryl-His-Leu (HHL) as substrate

-

This compound

-

Tris-HCl buffer (e.g., 100 mM, pH 8.3, containing 300 mM NaCl)

-

Hydrochloric acid (HCl, e.g., 1 M) for stopping the reaction

-

Ethyl acetate

-

Deionized water

-

Microplate reader or spectrophotometer

Equipment

-

Microcentrifuge tubes or 96-well plate

-

Incubator or water bath set to 37°C

-

Vortex mixer

-

Spectrophotometer or microplate reader capable of measuring absorbance at 228 nm

Protocol for ACE Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in Tris-HCl buffer. The final concentration should be optimized based on the specific activity of the enzyme lot.

-

Prepare a stock solution of HHL in Tris-HCl buffer (e.g., 5 mM).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Tris-HCl buffer to achieve a range of final assay concentrations (e.g., from pM to µM range, informed by the Kd values). Ensure the final solvent concentration is low (e.g., <1%) and consistent across all wells.

-

-

Assay Procedure:

-

In a microcentrifuge tube or a well of a 96-well plate, add 20 µL of the ACE enzyme solution.

-

Add 20 µL of the this compound dilution (for test samples) or 20 µL of buffer (for control) or a known ACE inhibitor like captopril (for positive control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

To initiate the enzymatic reaction, add 100 µL of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding 150 µL of 1 M HCl.

-

-

Detection of Product (Hippuric Acid):

-

Add 1 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds to extract the hippuric acid.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer 750 µL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate in a vacuum concentrator or by heating at 95°C.

-

Re-dissolve the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer or microplate reader.

-

Data Analysis

-

Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula:

% Inhibition = [(Acontrol - Ainhibitor) / Acontrol] x 100

Where:

-

Acontrol is the absorbance of the control reaction (without inhibitor).

-

Ainhibitor is the absorbance of the reaction with this compound.

-

-

Plot the % inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ACE activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Alternative Assay Formats

Modern, more high-throughput methods are also available for measuring ACE activity, which avoid the need for solvent extraction. These include:

-

Fluorometric Assays: Utilize internally quenched fluorescent substrates (e.g., Abz-Gly-p-nitro-Phe-Pro-OH) that fluoresce upon cleavage by ACE.[7]

-

Colorimetric Assays: Employ a coupled-enzyme reaction where the product of the ACE reaction is a substrate for a second enzyme that generates a colored product.[8]

The general principles of the protocol described above (pre-incubation with inhibitor, reaction initiation with substrate) can be adapted to these alternative formats.

This document provides a comprehensive guide for researchers to design and execute experiments to determine the inhibitory activity of this compound on ACE. By following these protocols and utilizing the provided data and diagrams, scientists can effectively characterize the inhibitory properties of this compound and contribute to the broader understanding of ACE pharmacology.

References

- 1. Cilazapril | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two binding sites on angiotensin-converting enzyme: evidence from radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Variation in angiotensin-converting enzyme (ACE) inhibitor affinity at two binding sites on rat pulmonary ACE: influence on bradykinin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Ro 31-8472 in Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8472 is a potent angiotensin-converting enzyme (ACE) inhibitor. A derivative of cilazapril, it serves as a critical research tool for investigating the renin-angiotensin system (RAS), a key regulator of blood pressure.[1] While not developed as a frontline antihypertensive therapeutic, its primary application in hypertension research lies in its utility as a high-affinity radioligand, particularly in its iodinated form (¹²⁵I-Ro 31-8472), for the characterization and quantification of ACE in various tissues. These studies are fundamental to understanding the role of ACE in the pathophysiology of hypertension and for the development of novel ACE inhibitors.

This document provides detailed application notes and experimental protocols for the use of this compound in hypertension research, focusing on its application in ACE binding and activity assays.

Data Presentation

Table 1: Comparative Binding Affinities (Ki) of ACE Inhibitors

The following table summarizes the equilibrium dissociation constants (Ki) of this compound and other ACE inhibitors for the N-terminal and C-terminal active sites of ACE. This data is crucial for understanding the differential binding properties of these compounds, which can inform the design of more specific ACE inhibitors.

| Compound | Tissue/Enzyme Source | Radioligand | N-terminal Ki (pmol/L) | C-terminal Ki (pmol/L) | Reference |

| This compound | Lung ACE | ¹²⁵I-351A | - | 32 ± 7 | [2] |

| Quinaprilat | Lung ACE | ¹²⁵I-351A | - | 6 ± 1 | [2] |

| Enalaprilat | Lung ACE | ¹²⁵I-Ro 31-8472 | Models to 1 site | Models to 1 site | [2] |

| Quinaprilat | Lung ACE | ¹²⁵I-Ro 31-8472 | 1267 ± 629 | 7 ± 1 | [2] |

Table 2: Equilibrium Dissociation Constants (Kd) of this compound

This table presents the equilibrium dissociation constants (Kd) for ¹²⁵I-Ro 31-8472 binding to the two active sites of ACE from different sources. These values highlight the high affinity of this compound, making it an excellent tool for ACE receptor studies.

| Tissue/Enzyme Source | Carboxyl-terminal (KdI) (pM) | Amino-terminal (KdII) (pM) | Reference |

| Lung ACE | 65 ± 7 | 175 ± 38 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of ACE Inhibition

The primary mechanism of action of this compound is the inhibition of angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II then binds to its receptor (AT1R) on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. ACE also degrades bradykinin, a vasodilator. By inhibiting ACE, this compound reduces the production of angiotensin II and prevents the breakdown of bradykinin, resulting in vasodilation and a decrease in blood pressure.

Caption: Signaling pathway of ACE inhibition by this compound.

Experimental Workflow: ACE Binding Assay using ¹²⁵I-Ro 31-8472

This workflow outlines the key steps for performing a radioligand binding assay to characterize ACE using ¹²⁵I-Ro 31-8472.

Caption: Experimental workflow for an ACE binding assay.

Experimental Protocols

Protocol 1: In Vitro ACE Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on ACE.

Materials:

-

This compound

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate like 3HB-GGG

-

Assay Buffer: 0.1 M sodium borate buffer, pH 8.3, containing 0.3 M NaCl

-

Stopping Solution: 1 N HCl (for HHL substrate) or a specific stopping reagent for fluorogenic substrates

-

Captopril (as a positive control)

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound and captopril in an appropriate solvent (e.g., DMSO) to create stock solutions.

-

Prepare serial dilutions of the test compounds and captopril in the assay buffer.

-

Prepare the ACE solution in the assay buffer to a final concentration that yields a linear reaction rate.

-

Prepare the substrate solution in the assay buffer.

-

-

Assay:

-

To each well of a 96-well plate, add 20 µL of the test compound dilution or buffer (for control).

-

Add 20 µL of the ACE solution to each well and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 200 µL of the pre-warmed substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding 50 µL of the stopping solution.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the chosen substrate.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: ACE Radioligand Binding Assay with ¹²⁵I-Ro 31-8472

This protocol details a competitive binding assay to determine the affinity of unlabeled compounds for ACE using ¹²⁵I-Ro 31-8472.

Materials:

-

¹²⁵I-Ro 31-8472

-

Unlabeled this compound or other test compounds

-

Tissue homogenates (e.g., from lung, kidney, or vascular tissues of normotensive or hypertensive animal models)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.1% BSA

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Tissue Preparation:

-

Homogenize the tissues in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Use the supernatant for the binding assay. Determine the protein concentration of the homogenate.

-

-

Binding Assay:

-

In a series of tubes, add:

-

100 µL of tissue homogenate (containing a specific amount of protein).

-

50 µL of ¹²⁵I-Ro 31-8472 at a fixed concentration (typically near its Kd).

-

50 µL of increasing concentrations of the unlabeled competitor (e.g., this compound) or buffer (for total binding).

-

For non-specific binding, add a high concentration of unlabeled this compound.

-

-

Incubate the tubes at room temperature for 60-120 minutes.

-

-

Separation and Measurement:

-

Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in the binding buffer.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in counting vials and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Perform a competition binding analysis to determine the IC₅₀ of the unlabeled compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 3: Autoradiographic Localization of ACE in Tissues

This protocol outlines the use of ¹²⁵I-Ro 31-8472 for the autoradiographic visualization of ACE distribution in tissue sections, which can be compared between normotensive and hypertensive states.

Materials:

-

¹²⁵I-Ro 31-8472

-

Frozen tissue sections (e.g., kidney, aorta) from experimental animals

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 0.2% BSA

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled this compound (for non-specific binding)

-

Autoradiography film or phosphor imaging screens

-

Microscope slides

Procedure:

-

Tissue Section Preparation:

-

Mount the frozen tissue sections onto microscope slides.

-

Allow the sections to air dry.

-

-

Incubation:

-

Pre-incubate the slides in incubation buffer for 15 minutes at room temperature.

-

Incubate the slides with ¹²⁵I-Ro 31-8472 in the incubation buffer for 60-120 minutes at room temperature.

-

For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound.

-

-

Washing:

-

Wash the slides in ice-cold wash buffer with several changes to remove unbound radioligand.

-

Perform a final quick rinse in distilled water to remove buffer salts.

-

-

Autoradiography:

-

Dry the slides completely.

-

Appose the slides to autoradiography film or a phosphor imaging screen in a light-tight cassette.

-

Expose for an appropriate duration depending on the radioactivity.

-

-

Image Analysis:

-

Develop the film or scan the imaging screen.

-

Analyze the resulting images to determine the anatomical distribution and relative density of ACE binding sites.

-

Conclusion

This compound is an invaluable tool for researchers in the field of hypertension. Its high affinity and specificity for ACE make it particularly useful for in vitro and ex vivo studies aimed at understanding the role of this critical enzyme in blood pressure regulation. The protocols provided here offer a foundation for utilizing this compound to investigate the renin-angiotensin system in both physiological and pathological contexts. While not a clinical therapeutic, the insights gained from research employing this compound contribute significantly to the development of new and improved treatments for hypertension.

References

Troubleshooting & Optimization

Optimizing Ro 31-8472 Concentration for Experiments: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of Ro 31-8472, a potent Angiotensin-Converting Enzyme (ACE) inhibitor. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to facilitate effective and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[1][2][3][4] It is a derivative of cilazapril.[2][3] Its mechanism of action involves blocking the enzymatic activity of ACE, which plays a crucial role in the Renin-Angiotensin System (RAS). Specifically, this compound prevents ACE from converting angiotensin I to the potent vasoconstrictor angiotensin II. Additionally, it inhibits the degradation of bradykinin, a vasodilator. This dual action leads to a decrease in blood pressure.

Q2: What are the typical experimental concentrations for this compound?

While specific optimal concentrations are highly dependent on the experimental system (e.g., cell type, enzyme source, in vivo model), the high affinity of this compound for ACE, as indicated by its low picomolar equilibrium dissociation constants (Kd), suggests that it is effective at very low concentrations in binding assays. For functional assays, it is recommended to perform a dose-response curve starting from the picomolar to the low nanomolar range to determine the IC50 value in your specific system.

Q3: How should I prepare and store this compound stock solutions?

For optimal solubility and stability, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. For aqueous working solutions, it is advisable to prepare them fresh for each experiment from the DMSO stock.

Q4: Are there any known off-target effects of this compound?

While this compound is a highly specific ACE inhibitor, like many small molecule inhibitors, the possibility of off-target effects, particularly at higher concentrations, cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments to monitor for potential off-target effects. If unexpected results are observed, consider performing a kinase screening panel or other off-target profiling assays.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or no inhibitory activity observed | - Incorrect concentration: The concentration of this compound may be too low for the specific assay conditions. - Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. - Inactive enzyme: The ACE enzyme used in the assay may be inactive. | - Perform a dose-response experiment to determine the optimal concentration range. - Prepare a fresh stock solution of this compound. - Verify the activity of the ACE enzyme using a known substrate and a positive control inhibitor. |

| High background signal in the assay | - Assay interference: this compound or the solvent may interfere with the assay detection method. - Contamination: Reagents or samples may be contaminated. | - Run a control with this compound and the assay components in the absence of the enzyme to check for interference. - Ensure all reagents and labware are clean and free of contaminants. |

| Inconsistent results between experiments | - Variability in reagent preparation: Inconsistent preparation of stock solutions or assay reagents. - Differences in experimental conditions: Variations in incubation times, temperatures, or cell densities. | - Standardize all reagent preparation protocols and use freshly prepared solutions. - Maintain consistent experimental conditions across all replicates and experiments. |

| Precipitation of the compound in aqueous solution | - Low solubility: this compound may have limited solubility in aqueous buffers at the desired concentration. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution is kept low (typically <0.5%) to maintain solubility. - Consider using a different buffer system or adding a small amount of a solubilizing agent, after verifying its compatibility with the assay. |

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for the two active sites of ACE. The somatic form of ACE has two catalytic domains, the N-terminal and C-terminal active sites, which exhibit different affinities for some inhibitors.

| Parameter | Value (Lung ACE) | Reference |

| Kd (C-terminal site) | 65 ± 7 pM | [5] |

| Kd (N-terminal site) | 175 ± 38 pM | [5] |

| Ki (displacement of ¹²⁵I-351A) | 32 ± 7 pmol/L | [6] |

Experimental Protocols

General Protocol for In Vitro ACE Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound on ACE. Specific parameters such as substrate concentration and incubation time may need to be optimized for your particular experimental setup. A fluorometric or colorimetric-based ACE assay kit can be used for this purpose.[7][8]

Materials:

-

This compound

-

ACE enzyme (purified)

-

ACE substrate (e.g., Hip-His-Leu or a fluorogenic substrate)

-

Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl₂)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer to create a range of concentrations for testing. Remember to include a vehicle control (e.g., DMSO in assay buffer).

-

Enzyme and inhibitor pre-incubation: Add a fixed amount of ACE enzyme to each well of the 96-well plate, followed by the addition of the different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add the ACE substrate to each well to start the enzymatic reaction.

-

Incubate: Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).

-

Stop the reaction (if necessary): Depending on the assay kit, a stop solution may be required to terminate the reaction.

-

Measure the signal: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

-

Data analysis: Calculate the percentage of ACE inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

ACE Signaling Pathway

The following diagram illustrates the central role of Angiotensin-Converting Enzyme (ACE) in the Renin-Angiotensin System and its interaction with the Kallikrein-Kinin System. This compound inhibits ACE, thereby blocking the conversion of Angiotensin I to Angiotensin II and preventing the degradation of Bradykinin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cilazapril | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Two binding sites on angiotensin-converting enzyme: evidence from radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. circ.ahajournals.org [circ.ahajournals.org]

- 7. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]

- 8. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

common issues with Ro 31-8472 stability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ro 31-8472. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs) - this compound Stability

Q1: What is this compound and what is its primary mechanism of action?

This compound is described as a derivative of Cilazapril and an Angiotensin-Converting Enzyme (ACE) inhibitor.[1] However, it is also a member of the bisindolylmaleimide chemical class, a group of compounds widely recognized as potent inhibitors of Protein Kinase C (PKC). This structural classification suggests that this compound may exhibit inhibitory activity towards both ACE and PKC. Researchers should consider the potential for off-target effects on PKC-mediated signaling pathways in their experimental design.

Q2: How should I store the solid (powder) form of this compound?

For long-term stability, the solid form of this compound, like other bisindolylmaleimide compounds, should be stored at -20°C. When stored under these conditions, the compound is expected to be stable for at least four years.

Q3: What is the recommended solvent for preparing this compound stock solutions, and how should they be stored?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and related bisindolylmaleimide inhibitors. To ensure the stability of the stock solution, it is crucial to adhere to the following storage guidelines:

-

Short-term Storage: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to six months.

-

Long-term Storage: For storage periods of up to one year, it is recommended to store the aliquoted DMSO stock solution at -80°C.

To maintain the integrity of the compound, always use anhydrous DMSO, as moisture can affect the stability and solubility of the inhibitor. It is also advisable to protect stock solutions from light.

Q4: I am observing inconsistent or weaker than expected results in my cell-based assays. Could this be related to the stability of this compound?

Yes, inconsistent or diminished activity can be a sign of compound degradation. Here are some common causes and troubleshooting steps:

-

Improper Storage: Verify that both the solid compound and the DMSO stock solutions have been stored at the recommended temperatures and protected from light and moisture.

-

Freeze-Thaw Cycles: Frequent freeze-thaw cycles of your stock solution can lead to degradation. It is best practice to prepare small-volume aliquots to minimize this.

-